molecular formula C20H17N7O B2865484 4-phenyl-1-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole CAS No. 2034265-91-1

4-phenyl-1-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole

Cat. No.: B2865484
CAS No.: 2034265-91-1
M. Wt: 371.404
InChI Key: YYXDRRQUPDTMQD-UHFFFAOYSA-N
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Description

The compound 4-phenyl-1-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole is a complex organic molecule featuring two triazole rings and an azetidine ring. Triazoles are known for their stability and biological activity, making them valuable in medicinal chemistry. The presence of the azetidine ring adds to the compound’s structural uniqueness and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-1-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-1-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole: can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the triazole rings, while reduction may lead to the formation of reduced triazole derivatives .

Comparison with Similar Compounds

4-phenyl-1-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole: can be compared with other triazole-containing compounds:

The uniqueness of This compound lies in its combination of triazole and azetidine rings, which may confer distinct biological and chemical properties compared to other similar compounds .

Properties

IUPAC Name

(2-phenyltriazol-4-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N7O/c28-20(18-11-21-27(23-18)16-9-5-2-6-10-16)25-12-17(13-25)26-14-19(22-24-26)15-7-3-1-4-8-15/h1-11,14,17H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXDRRQUPDTMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NN(N=C2)C3=CC=CC=C3)N4C=C(N=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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